molecular formula C15H12Cl2S2 B12612913 3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) CAS No. 915951-91-6

3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene)

Cat. No.: B12612913
CAS No.: 915951-91-6
M. Wt: 327.3 g/mol
InChI Key: YSDOCOFYECLGNL-UHFFFAOYSA-N
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Description

3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) is a complex organic compound featuring a cyclopentadiene core linked to two 5-chloro-2-methylthiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(5-chloro-2-methylthiophene) is unique due to the presence of both the cyclopentadiene core and the 5-chloro-2-methylthiophene groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

915951-91-6

Molecular Formula

C15H12Cl2S2

Molecular Weight

327.3 g/mol

IUPAC Name

5-chloro-3-[2-(5-chloro-2-methylthiophen-3-yl)cyclopenta-1,3-dien-1-yl]-2-methylthiophene

InChI

InChI=1S/C15H12Cl2S2/c1-8-12(6-14(16)18-8)10-4-3-5-11(10)13-7-15(17)19-9(13)2/h3-4,6-7H,5H2,1-2H3

InChI Key

YSDOCOFYECLGNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Cl)C2=C(C=CC2)C3=C(SC(=C3)Cl)C

Origin of Product

United States

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